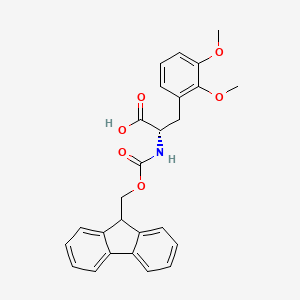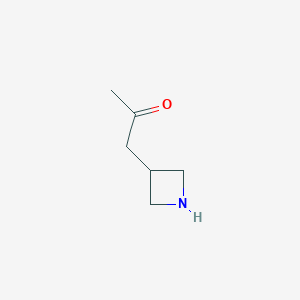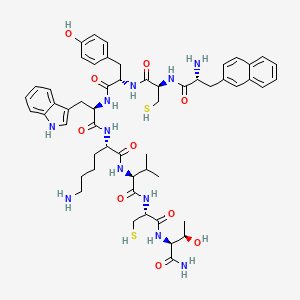![molecular formula C19H32N2O5Si B12286018 benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12286018.png)
benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(CBZ-AMINO)-3-(TERT-BUTYL-DIMETHYLSILYLOXY)-N-METHOXY-N-METHYLPROPANAMIDE is a complex organic compound that features a variety of functional groups, including a carbobenzyloxy (CBZ) protected amine, a tert-butyl-dimethylsilyloxy group, and a methoxy-methyl amide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(CBZ-AMINO)-3-(TERT-BUTYL-DIMETHYLSILYLOXY)-N-METHOXY-N-METHYLPROPANAMIDE typically involves multiple steps:
Protection of the amine group: The amine group is protected using a CBZ (carbobenzyloxy) group to prevent it from reacting during subsequent steps.
Introduction of the tert-butyl-dimethylsilyloxy group: This step involves the protection of the hydroxyl group using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the amide: The final step involves the formation of the amide bond using N-methoxy-N-methylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the amine group after deprotection.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are common.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
科学的研究の応用
Chemistry
In chemistry, ®-2-(CBZ-AMINO)-3-(TERT-BUTYL-DIMETHYLSILYLOXY)-N-METHOXY-N-METHYLPROPANAMIDE can be used as an intermediate in the synthesis of more complex molecules. Its protected functional groups allow for selective reactions to occur, making it a valuable building block.
Biology and Medicine
In biology and medicine, this compound could be used in the development of pharmaceuticals
Industry
In industry, the compound could be used in the production of specialty chemicals or as a reagent in various chemical processes.
作用機序
The mechanism of action of ®-2-(CBZ-AMINO)-3-(TERT-BUTYL-DIMETHYLSILYLOXY)-N-METHOXY-N-METHYLPROPANAMIDE would depend on its specific application. In a pharmaceutical context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
®-2-(CBZ-AMINO)-3-HYDROXY-N-METHOXY-N-METHYLPROPANAMIDE: Similar structure but lacks the silyloxy group.
®-2-(CBZ-AMINO)-3-(TRIMETHYLSILYLOXY)-N-METHOXY-N-METHYLPROPANAMIDE: Similar but with a trimethylsilyloxy group instead of tert-butyl-dimethylsilyloxy.
Uniqueness
The presence of the tert-butyl-dimethylsilyloxy group in ®-2-(CBZ-AMINO)-3-(TERT-BUTYL-DIMETHYLSILYLOXY)-N-METHOXY-N-METHYLPROPANAMIDE provides unique steric and electronic properties, potentially leading to different reactivity and selectivity in chemical reactions compared to similar compounds.
特性
分子式 |
C19H32N2O5Si |
|---|---|
分子量 |
396.6 g/mol |
IUPAC名 |
benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H32N2O5Si/c1-19(2,3)27(6,7)26-14-16(17(22)21(4)24-5)20-18(23)25-13-15-11-9-8-10-12-15/h8-12,16H,13-14H2,1-7H3,(H,20,23) |
InChIキー |
UIBCWRVAGDWOGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)

![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)


![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)
![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12285993.png)


![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
